4-Bromo-6-nitroquinoline
Overview
Description
4-Bromo-6-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of both bromine and nitro groups in the quinoline ring makes this compound a valuable intermediate in the synthesis of various pharmacologically active compounds.
Mechanism of Action
Target of Action
Quinoline and its derivatives, to which 4-bromo-6-nitroquinoline belongs, are known to interact with various biological targets due to their versatile applications in medicinal chemistry .
Mode of Action
Quinoline derivatives are known to undergo various chemical reactions, including nucleophilic and electrophilic substitution . These reactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
Quinoline derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (25305 g/mol) and its solid physical form suggest that it may have certain bioavailability characteristics .
Result of Action
It has been reported that 6-bromo-5-nitroquinoline, a related compound, exhibits high anti-proliferative, cytotoxic, and apoptotic effects on several cancer-cell lines . This suggests that this compound may have similar effects.
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c to maintain its stability .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Bromo-6-nitroquinoline are not fully understood due to limited research. As a derivative of quinoline, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the bromine and nitro groups present in the compound .
Cellular Effects
Other quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
Future studies could investigate any transporters or binding proteins it interacts with and any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-nitroquinoline typically involves the bromination of 6-nitroquinoline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an organic solvent such as chloroform or carbon tetrachloride at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted quinoline derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethylformamide (DMF) under reflux conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
- Substituted quinoline derivatives with various functional groups.
- Aminoquinoline derivatives from the reduction of the nitro group.
- Oxidized quinoline derivatives from further oxidation reactions.
Scientific Research Applications
4-Bromo-6-nitroquinoline has several applications in scientific research, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, including antimalarial, anticancer, and antimicrobial compounds.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Chemical Synthesis: It acts as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Comparison with Similar Compounds
6-Bromoquinoline: Lacks the nitro group, making it less reactive in certain chemical transformations.
4-Nitroquinoline: Lacks the bromine atom, affecting its reactivity and biological activity.
4-Chloro-6-nitroquinoline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and binding properties.
Uniqueness: 4-Bromo-6-nitroquinoline is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and enhances the compound’s potential as a pharmacological agent.
Properties
IUPAC Name |
4-bromo-6-nitroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-8-3-4-11-9-2-1-6(12(13)14)5-7(8)9/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEQWWQAYPZCRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10699242 | |
Record name | 4-Bromo-6-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10699242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860195-53-5 | |
Record name | 4-Bromo-6-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10699242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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